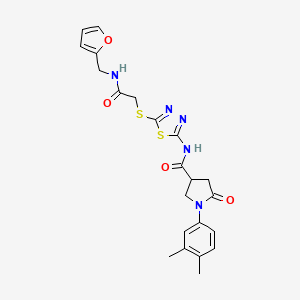
2-Bromo-4-fluoro-1-(fluorométhyl)benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluorobenzyl fluoride is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and fluoromethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Applications De Recherche Scientifique
2-Bromo-4-fluorobenzyl fluoride is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
Target of Action
Similar compounds are often used in organic synthesis as precursors to pharmaceuticals, agrochemicals, and other chemicals .
Mode of Action
Bromo-fluoro compounds are generally known for their reactivity and are often used in cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-(fluoromethyl)benzene . For instance, adequate ventilation is necessary when handling this compound to prevent the buildup of harmful vapors . It should also be kept away from sources of ignition due to its flammability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorobenzyl fluoride typically involves the bromination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine and fluorine sources in the presence of a catalyst such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts alkylation, followed by halogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-fluorobenzyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions[][5].
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include benzoic acid derivatives.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-fluorobenzene
- 4-Bromo-2-fluorobenzotrifluoride
- 2-Bromo-4-fluoro-1-methoxybenzene
Comparison: 2-Bromo-4-fluorobenzyl fluoride is unique due to the presence of both bromine and fluorine atoms along with a fluoromethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, 1-Bromo-4-fluorobenzene lacks the fluoromethyl group, making it less reactive in certain substitution reactions .
Propriétés
IUPAC Name |
2-bromo-4-fluoro-1-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBCZWYRWMBIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one](/img/structure/B2443703.png)
![(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2443704.png)
![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2443709.png)

![2,8-Dioxadispiro[2.2.36.23]undecane](/img/structure/B2443714.png)

![N-(3-methoxyphenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide](/img/structure/B2443718.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2443719.png)
![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)
![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
![1-Iodo-3-propylbicyclo[1.1.1]pentane](/img/structure/B2443723.png)

